2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 608534-44-7
Cat. No.: VC3758622
Molecular Formula: C15H21BO2
Molecular Weight: 244.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 608534-44-7 |
|---|---|
| Molecular Formula | C15H21BO2 |
| Molecular Weight | 244.14 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-11-7-5-6-8-12(11)10-13/h5-8,13H,9-10H2,1-4H3 |
| Standard InChI Key | YRTKSYXHFWUPAZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2CC3=CC=CC=C3C2 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CC3=CC=CC=C3C2 |
Introduction
Chemical Structure and Properties
Structural Features
2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane possesses a molecular structure characterized by the fusion of a dioxaborolane ring with an indene moiety. The compound contains a central boron atom that forms bonds with two oxygen atoms within the dioxaborolane ring. This arrangement is critical to the compound's stability and determines its reactivity in various chemical transformations. The 2,3-dihydro-1H-inden-2-yl group attached to the boron creates a unique spatial arrangement that influences the compound's physicochemical properties and potential applications in organic synthesis.
The tetramethyl substituents on the dioxaborolane ring are arranged such that there are two methyl groups each on positions 4 and 5 of the ring. This substitution pattern creates a sterically hindered environment around the boron center, which affects the compound's reactivity, stability, and solubility profiles in different solvent systems.
Physical and Chemical Properties
The physical and chemical properties of 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are summarized in the following table:
Synthesis Methods
Related Synthetic Methodologies
The synthesis of related dioxaborolane compounds, as described in search result , involves a multi-step process starting from simple precursors. For instance, the synthesis of 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of (dichloromethyl)boronic acid with pinacol in the presence of magnesium sulfate as a dehydrating agent .
The reaction is typically conducted in dichloromethane as the solvent and proceeds at room temperature for an extended period (approximately 16 hours) to ensure complete conversion . The product is then isolated through filtration and further purification steps. This synthetic approach might be adapted for the preparation of 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by using appropriate indene-containing precursors.
Reactivity and Applications
Reactivity Patterns
2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits interesting reactivity patterns that can be exploited for synthesizing various organic compounds. The boron-carbon bond in this compound is particularly susceptible to various transformations, making it a versatile building block in organic synthesis.
The reactivity of dioxaborolanes is largely influenced by the nature of the boron-carbon bond, which can undergo various transformations such as oxidation, transmetalation, and carbon-carbon bond formation reactions. The presence of the indene moiety introduces additional reactivity sites that can be exploited for further functionalization, expanding the compound's utility in organic synthesis.
Applications in Organic Synthesis
One of the primary applications of 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of organoboron compounds with organohalides or triflates in the presence of a palladium catalyst and a base, resulting in the formation of carbon-carbon bonds.
The compound's unique structure, featuring a boron atom bound to the indene moiety, makes it an excellent substrate for such coupling reactions. These reactions are particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.
Role in Material Science
Beyond its applications in organic synthesis, 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and similar boronic acid derivatives have potential applications in material science due to their unique structural features. The compound's ability to form covalent bonds with various functional groups makes it useful in the development of advanced materials with tailored properties.
Research in this area focuses on leveraging the compound's reactivity to create novel materials with specific physical, chemical, or biological properties. The indene moiety, in particular, introduces rigidity and potential for π-stacking interactions, which can be exploited in the design of materials with specific electronic or optical properties.
Research Findings
Recent Advancements
Recent research on dioxaborolanes, including 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has focused on exploring their reactivity patterns and potential applications in medicinal chemistry and materials science. These studies have revealed interesting properties and reactivity patterns that expand our understanding of these compounds and their potential utility in various fields.
One significant area of research has been the investigation of dioxaborolanes as reagents in stereoselective transformations. The unique geometry of these compounds, particularly those with substituted cyclic systems like the indene moiety, provides opportunities for controlling stereochemistry in various reactions, leading to the development of new methodologies for the synthesis of stereochemically complex molecules.
Medicinal Chemistry Applications
The potential applications of 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in medicinal chemistry stem from its utility as a building block in the synthesis of biologically active compounds. The indene scaffold is found in various pharmaceutically active compounds, and the ability to functionalize this scaffold using boron chemistry provides valuable routes to novel therapeutic agents.
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